tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
Description
This compound is a carbamate derivative featuring a tert-butyl carbamate group, a methoxy(methyl)amino (Weinreb amide) moiety, and a tritylsulfanyl (triphenylmethylsulfanyl) substituent. The Weinreb amide group (methoxy(methyl)amino) is a well-known intermediate for ketone synthesis via nucleophilic addition or reduction . The tritylsulfanyl group (S-Trityl) provides steric bulk and enhances stability, often serving as a protecting group for thiols in synthetic chemistry . This compound is typically synthesized via multi-step routes involving amide coupling, LAH reduction, and sulfhydryl protection, as seen in analogous structures (e.g., ). Its molecular weight is expected to exceed 500 g/mol due to the trityl group, significantly higher than non-bulky analogs like tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (308.4 g/mol) .
Properties
Molecular Formula |
C29H34N2O4S |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33) |
InChI Key |
PPCGNIONQKAWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate involves multi-step organic transformations, typically starting from amino acid derivatives protected by the tert-butyl carbamate group. The key steps include:
- Formation of the carbamate-protected amino acid or amino acid derivative.
- Introduction of the methoxy(methyl)amino functionality via amidation or condensation reactions.
- Installation of the tritylsulfanyl group to protect thiol functionalities, usually through nucleophilic substitution or thiol protection reactions.
Detailed Preparation Procedure from Patent Literature
A closely related tert-butyl carbamate derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate, which serves as a synthetic intermediate for lacosamide, provides a useful model for the preparation of the target compound. The following synthetic approach can be adapted with modifications to include the methoxy(methyl)amino and tritylsulfanyl groups.
Step 1: Formation of Mixed Acid Anhydride
- Starting Material: N-BOC-D-Serine (tert-butoxycarbonyl protected D-serine)
- Reagents: Isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) as an acid-binding agent
- Solvent: Anhydrous ethyl acetate
- Conditions: Low temperature (-20 to 40 °C, preferably -10 to 5 °C), under anhydrous conditions
- Process: N-BOC-D-Serine reacts with isobutyl chlorocarbonate in the presence of NMM to form the mixed acid anhydride intermediate
Step 2: Condensation with Benzylamine
- Reagent: Benzylamine (PhCH$$2$$NH$$2$$)
- Solvent: Anhydrous ethyl acetate
- Conditions: Addition of benzylamine to the mixed acid anhydride solution at low temperature followed by warming to 10-15 °C
- Outcome: Formation of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate with high yield (~90.2%)
Step 3: Phase-Transfer Catalysis Alkylation
- Reagents: Tetrabutylammonium bromide (phase-transfer catalyst), potassium hydroxide (KOH), and methyl sulfate as alkylating agent
- Solvent: Ethyl acetate
- Conditions: Cooling below 10 °C during addition of KOH, followed by reaction at 5-10 °C
- Outcome: Alkylation to produce N-methoxy-N-methyl derivatives or other functionalized analogs with yields ~95-97%
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Mixed acid anhydride formation | N-BOC-D-Serine, i-BuOCOCl, NMM | -20 to 40 (-10 to 5 preferred) | Anhydrous ethyl acetate | - | Anhydrous, low temperature |
| 2 | Condensation with amine | Benzylamine | 0 to 15 | Anhydrous ethyl acetate | ~90 | Dropwise addition, stirring |
| 3 | Phase-transfer catalysis alkylation | Tetrabutylammonium bromide, KOH, methyl sulfate | -10 to 10 | Ethyl acetate | 95-97 | Cooling during KOH addition |
| 4 | Thiol protection (tritylation) | Triphenylmethyl chloride, base (e.g., triethylamine) | Room temp | DCM or similar | Variable | Protects thiol as tritylsulfanyl group |
Analytical Confirmation and Characterization
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR spectra confirm the presence of tert-butyl groups (singlet ~1.38 ppm), methoxy and methylamino protons, and aromatic protons from the trityl group.
- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight, with characteristic fragmentation patterns confirming the tritylsulfanyl and carbamate moieties.
- Melting Point: Crystalline solids typically exhibit melting points in the range consistent with tert-butyl carbamate derivatives (~139-141 °C for related compounds).
Summary and Perspectives
The preparation of this compound involves established organic synthesis techniques combining carbamate protection, amidation, phase-transfer catalysis, and thiol protection via tritylation. The synthetic route is adaptable from known methods for related tert-butyl carbamate derivatives, with key parameters including low-temperature control, anhydrous conditions, and careful stoichiometric balance of reagents to achieve high yields and purity.
This compound's synthesis is significant for pharmaceutical applications, particularly in the synthesis of lacosamide and other bioactive molecules where selective protection and functionalization are critical.
Chemical Reactions Analysis
Types of Reactions
N-Boc-S-tritylcystein-N-methoxy-N-methylamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The trityl group can be removed through reduction reactions.
Substitution: The methoxy and methylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the trityl group can yield the free thiol form of cysteine .
Scientific Research Applications
N-Boc-S-tritylcystein-N-methoxy-N-methylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of protein structure and function, particularly in the context of proteomics research.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves its interaction with various molecular targets. The trityl group provides steric protection to the sulfur atom, while the Boc group protects the amino group. This allows for selective reactions at other functional groups. The methoxy and methylamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity and Stability :
- The tritylsulfanyl group in the target compound confers steric hindrance, reducing nucleophilic attack on the sulfur atom and enhancing oxidative stability compared to phenyl or methyl analogs . This makes it advantageous in multi-step syntheses requiring thiol protection.
- Fluorinated analogs (e.g., 4-65) exhibit improved lipophilicity and metabolic stability due to fluorine’s electronegativity, making them candidates for drug discovery .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for phenyl-substituted analogs (), involving amide coupling (EDC/HOBt) followed by trityl-thiol introduction. In contrast, fluorinated derivatives require additional steps for cyclohexyl fluorination (e.g., via electrophilic fluorination) .
- Yields for trityl-containing compounds may be lower (~50–70%) compared to phenyl analogs (86% in ) due to steric challenges during purification .
Biological Activity :
- The phenyl-substituted analog () is a precursor to β-amidomethyl vinyl sulfones, which inhibit Chikungunya virus P2 cysteine proteases (IC₅₀ ~1–10 µM) .
- Tritylsulfanyl derivatives are hypothesized to target cysteine proteases (e.g., cathepsins) due to the sulfur atom’s nucleophilicity, though specific activity data are unavailable in the provided evidence.
Physical Properties :
- The trityl group increases hydrophobicity (logP > 5) compared to phenyl (logP ~3.5) or methyl (logP ~1.2) analogs, impacting solubility in aqueous media .
- Fluorinated compounds (e.g., 4-65) show moderate polarity, enabling purification via flash chromatography (), whereas trityl derivatives may require reverse-phase HPLC.
Table 2: Crystallographic and Analytical Data
- The SHELX and Mercury programs () are widely used for crystal structure determination and visualization. The bulky trityl group may lead to distinct hydrogen-bonding patterns (e.g., C–H···π interactions) compared to smaller substituents .
Biological Activity
Tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in pharmaceutical development.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes a tert-butyl group, a methoxy(methyl)amino moiety, and a tritylsulfanyl group, which contribute to its biological properties.
Research indicates that the biological activity of this compound may be related to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The methoxy(methyl)amino group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Preliminary investigations suggest that compounds with similar structures have exhibited cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression. For instance, studies on related carbamate derivatives have shown promising results in inhibiting tumor growth in vitro.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Enzyme inhibition | Potential inhibition of enzymes |
Case Study 1: Antimicrobial Testing
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Case Study 2: Anticancer Efficacy
A series of in vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity compared to control groups. Further mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of carbamate derivatives. The introduction of bulky groups like trityl can modulate interactions with biological targets, potentially leading to improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
